B1579324 3,5-Dihydroxy-D-Phenylalanine

3,5-Dihydroxy-D-Phenylalanine

Cat. No.: B1579324
M. Wt: 197.19
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dihydroxy-D-Phenylalanine (D-DOPA) is a non-proteinogenic amino acid characterized by two hydroxyl groups at the 3 and 5 positions of the phenyl ring and a D-configuration at the chiral center. This structural arrangement distinguishes it from its L-isomer and other tyrosine derivatives.

Properties

Molecular Weight

197.19

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomer: 3,5-Dihydroxy-L-Phenylalanine (L-DOPA)

The L-isomer of 3,5-Dihydroxy-Phenylalanine is a well-studied compound, particularly in neurological contexts as a precursor to dopamine. Key differences include:

  • Stereochemistry : The D-configuration of 3,5-Dihydroxy-D-Phenylalanine renders it biologically distinct, as enzymes and receptors often exhibit chirality-specific interactions. For example, L-DOPA is metabolized to dopamine in the brain, whereas the D-isomer lacks this activity .
  • Applications : L-DOPA is a frontline treatment for Parkinson’s disease, while the D-isomer may serve niche roles in synthetic chemistry or as a chiral building block .

Table 1: Stereoisomer Comparison

Property This compound 3,5-Dihydroxy-L-Phenylalanine
Configuration D L
Biological Activity Limited neurological role Dopamine precursor
CAS Number Not provided Referenced in

Halogenated Derivatives

3,5-Diiodo-L-Tyrosine
  • Structure : Replaces hydroxyl groups with iodine atoms at positions 3 and 5.
  • Role in Biology : A precursor in thyroxine (T4) and triiodothyronine (T3) biosynthesis. The iodine atoms are critical for thyroid hormone function, unlike the hydroxyl groups in D-DOPA .
  • Applications : Used in thyroid disorder research and radiolabeling studies .
3,5-Dibromo-D-Phenylalanine
  • Structure : Bromine atoms at positions 3 and 5.
  • Properties : Increased molecular weight (322.98 g/mol) and hydrophobicity compared to D-DOPA. The bromine atoms enhance electrophilic reactivity, making it suitable for cross-coupling reactions in organic synthesis .

Table 2: Halogenated Derivatives Comparison

Compound Substituents Molecular Weight Key Applications
This compound -OH, -OH ~197.18 (est.) Antioxidant, intermediate
3,5-Diiodo-L-Tyrosine -I, -I 433.00 Thyroid hormone synthesis
3,5-Dibromo-D-Phenylalanine -Br, -Br 322.98 Synthetic chemistry

Functional Group Analogs: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure : Features a 3,4-dihydroxy phenyl group conjugated to an acrylic acid moiety.
  • Comparison :
    • Hydroxyl Position : The 3,4-dihydroxy arrangement in caffeic acid enhances its antioxidant capacity compared to the 3,5-dihydroxy configuration in D-DOPA .
    • Applications : Widely used in food preservation, cosmetics, and as a reference standard in pharmacological assays .

Pharmacological Analogs: Thyroxine (T4) and Triiodothyronine (T3)

  • Structure : Thyroid hormones with iodinated tyrosine residues. T4 has four iodine atoms, while T3 has three.
  • Comparison: Substituents: Thyroxine derivatives rely on iodine for hormone-receptor binding, whereas D-DOPA’s hydroxyl groups may facilitate metal ion coordination.

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